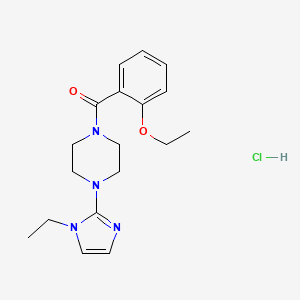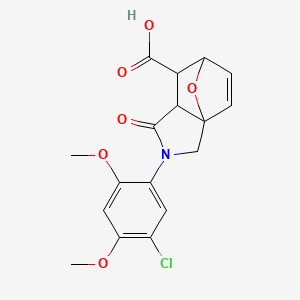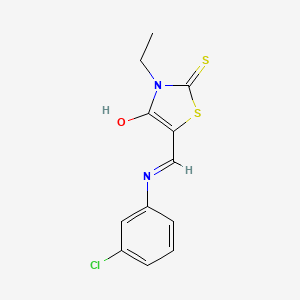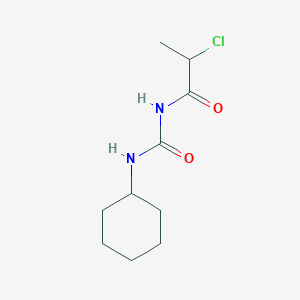![molecular formula C16H14Br2FN3O B2789375 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide CAS No. 1788026-47-0](/img/structure/B2789375.png)
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is a chemical compound with potential scientific research applications. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action for 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins within cells. This inhibition can lead to cell death in cancer cells and bacterial cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide are still being studied. However, it has been shown that this compound can induce apoptosis (cell death) in certain types of cancer cells. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibiotic research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide in lab experiments include its potential for use in cancer and antibiotic research. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action for this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide. One potential direction is to further study the mechanism of action for this compound in order to better understand its potential for use in cancer and antibiotic research. Additionally, researchers could explore the potential for using this compound in combination with other drugs or treatments to enhance its effectiveness. Finally, researchers could explore the potential for using this compound in other areas of research, such as neuroscience or immunology.
Métodos De Síntesis
The synthesis method for 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 3-fluoro-4-(pyrrolidin-1-yl)aniline with 2-bromopyridine-3-carboxylic acid to form the intermediate compound. This intermediate compound is then reacted with phosphorus oxychloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,6-dibromo-2-methylpyridine to form the final product, 3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide has potential scientific research applications in the field of biochemistry and physiology. This compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. Additionally, this compound has been shown to have activity against certain types of bacteria, making it a potential candidate for antibiotic research.
Propiedades
IUPAC Name |
3,6-dibromo-N-(3-fluoro-4-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2FN3O/c17-11-4-6-14(18)21-15(11)16(23)20-10-3-5-13(12(19)9-10)22-7-1-2-8-22/h3-6,9H,1-2,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMNONAQLDMPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=N3)Br)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dibromo-N-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea](/img/structure/B2789292.png)
![3-(4-Bromophenyl)-2-[(3-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B2789293.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate](/img/structure/B2789294.png)

![1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B2789296.png)


![N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2789304.png)
![2-[(4-Bromophenyl)methyl]-4,5-dichloro-2,3-dihydropyridazin-3-one](/img/structure/B2789307.png)



![4-[4-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2789311.png)
